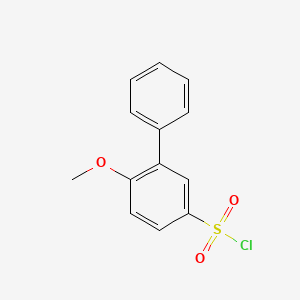

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methoxy-3-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-13-8-7-11(18(14,15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUAMHWSXWCKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-phenylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:

Temperature: The reaction is conducted at low temperatures to control the reactivity of chlorosulfonic acid.

Solvent: An inert solvent such as dichloromethane (CH2Cl2) is used to dissolve the reactants and facilitate the reaction.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride follows similar principles but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonyl chlorides.

Oxidizing Agents: Potassium permanganate (KMnO4) is used for the oxidation of methoxy groups.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules. It is also used in the preparation of various sulfonamide and sulfonate derivatives.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.

Medicine: The compound is used in medicinal chemistry to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride

- CAS Number : 856796-84-4

- Molecular Formula : C₁₃H₁₁ClO₃S

- Molecular Weight : 282.74 g/mol

- Purity : 95% (commercially available via CymitQuimica)

- Applications : Primarily used as a sulfonylation reagent in organic synthesis, particularly in pharmaceuticals and agrochemicals.

This compound features a methoxy group at position 4 and a phenyl group at position 3 on the benzene ring, which influence its electronic and steric properties. Its commercial availability in small quantities (e.g., 50 mg to 500 mg) suggests specialized applications in research .

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Stabilize intermediates in nucleophilic substitution reactions but may reduce reactivity in electrophilic processes .

- Electron-Withdrawing Groups (e.g., NO₂, SO₂CH₃): Increase electrophilicity of the sulfonyl chloride, enhancing reactivity in acylation reactions .

- Steric Effects : Bulky substituents (e.g., phenyl, ethoxy) hinder reactions requiring planar transition states, whereas smaller groups (e.g., CH₃) improve accessibility .

Commercial Availability and Pricing

Key Observations :

- The discontinuation of certain quantities of 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride contrasts with the consistent availability of simpler analogs like 4-Methyl-3-nitrobenzenesulfonyl chloride .

- Higher substitution (e.g., trimethyl groups in ) correlates with lower commercial purity (90% technical grade) .

Biological Activity

4-Methoxy-3-phenylbenzene-1-sulfonyl chloride, with the CAS number 856796-84-4, is a sulfonyl chloride compound notable for its unique structure that includes a methoxy group and a phenyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₃H₁₁ClO₃S

- Molecular Weight : Approximately 282.74 g/mol

- Functional Group : Sulfonyl chloride

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Biological Activity Overview

Research indicates that compounds analogous to 4-methoxy-3-phenylbenzene-1-sulfonyl chloride may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following table summarizes findings related to similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Methoxybiphenyl-4-sulfonyl chloride | Antimicrobial properties | |

| Benzene sulfonamide | Known for antimicrobial effects | |

| 4-Methoxybenzenesulfonic acid | Used in dye manufacturing |

Anticancer Activity

A study exploring the anticancer properties of structurally related compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and CaCo-2. For instance, treatments at varying concentrations (1 µM to 100 µM) resulted in reduced cell viability over time:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|---|

| 100 | 33% - 51% | 41% - 47% | 39% - 60% |

| 30 | 38% - 41% | 42% - 54% | 39% - 60% |

| 10 | 38% - 40% | 48% - 55% | 48% - 65% |

| 1 | 35% - 45% | 53% - 64% | 46% - 77% |

These findings suggest that lower concentrations may have a greater cytotoxic effect than higher concentrations, indicating a complex interaction with cellular processes rather than straightforward cytotoxicity .

Enzyme Interaction Studies

Research into similar sulfonamide derivatives has demonstrated their ability to interact with specific enzymes, which could provide insights into the potential therapeutic applications of 4-methoxy-3-phenylbenzene-1-sulfonyl chloride. For example, studies have shown that certain sulfonamide compounds can inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound are scarce, it is essential to consider:

- Absorption and Distribution : Similar compounds often show variability in absorption based on their chemical structure.

- Metabolism : The metabolic pathways for sulfonamides typically involve conjugation reactions.

- Excretion : Renal excretion is common for many small molecules.

Future studies should focus on determining the pharmacokinetic profile and potential toxicity of this compound in vivo, particularly regarding any adverse effects at high doses .

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-phenylbenzene-1-sulfonyl chloride?

Synthesis typically involves sulfonation of the parent aromatic compound (e.g., 3-phenyl-4-methoxybenzene) followed by chlorination using reagents like thionyl chloride (SOCl₂). Key steps include maintaining anhydrous conditions and controlling reaction temperature (60-80°C). Purification via recrystallization or column chromatography is recommended, with physical properties (e.g., melting points of analogous compounds like 4-Methoxyphenacyl chloride, 98–100°C ) guiding solvent selection.

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and purity.

- IR spectroscopy : For identifying sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and methoxy groups (~1250 cm⁻¹).

- Elemental analysis : To verify molecular composition. Physical properties (e.g., boiling points of related chlorides, such as 213°C for 2-Methylbenzoyl chloride ) may also inform characterization protocols.

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dichloromethane). Avoid moisture exposure, as hydrolysis generates sulfonic acids. Hazard codes (e.g., 4-3-III classification for 2-Methylbenzoyl chloride ) suggest strict adherence to safety protocols, including fume hood use and desiccant-packed storage.

Advanced Research Questions

Q. How do substituents (methoxy and phenyl) influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

The methoxy group (electron-donating, ortho/para-directing) may stabilize intermediates via resonance, while the phenyl group introduces steric hindrance. Comparative studies with analogs (e.g., 4-Methoxyphenacyl chloride ) can isolate substituent effects. Computational modeling (DFT) is recommended to predict regioselectivity and transition-state stabilization.

Q. What experimental strategies mitigate conflicting reports on reaction yields in sulfonylation reactions?

Contradictions often arise from variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst presence. Systematic optimization via Design of Experiments (DoE) is advised. For example, chlorinated hydrocarbons (e.g., methylene chloride used in certified standards ) may improve solubility and reduce side reactions.

Q. How can hydrolysis byproducts be minimized during synthetic applications?

Use aprotic solvents (e.g., acetonitrile) and molecular sieves to scavenge water. In situ generation of the sulfonyl chloride (via sulfonic acid precursors) reduces storage-related degradation. Studies on analogous compounds (e.g., hydrolysis rates of 1,2-Dichlorobenzene ) can inform reaction kinetics.

Methodological Recommendations

- Data Contradiction Analysis : Compare reaction conditions across studies (e.g., purity of starting materials as emphasized in reagent catalogs ).

- Advanced Characterization : Employ hyphenated techniques (e.g., LC-MS) to detect trace impurities, as seen in certified component analyses .

- Pilot Surveys : Adopt multi-method data collection (e.g., spectroscopy, chromatography, and secondary data review) to enhance credibility, aligning with methodological rigor frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.